メトエンケファリン

概要

説明

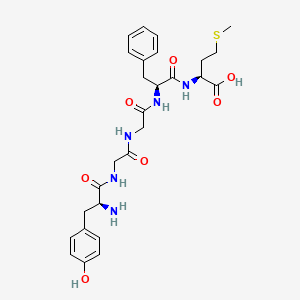

メテンケファリンは、メチオニンエンケファリンとしても知られており、天然に存在する内因性オピオイドペプチドです。それは、ロイシンエンケファリンがもう一方である、エンケファリンの2つの形態の1つです。メテンケファリンは、チロシン-グリシン-グリシン-フェニルアラニン-メチオニンのアミノ酸配列を持つペンタペプチドです。 オピオイド受容体への結合により、身体における痛覚(侵害受容)の調節に重要な役割を果たします .

科学的研究の応用

Metenkefalin has a wide range of scientific research applications, including:

作用機序

メテンケファリンは、オピオイド受容体、特にミューオピオイド受容体とデルタオピオイド受容体に結合することにより、その効果を発揮します。この結合は、Gタンパク質共役受容体経路の活性化につながり、アデニル酸シクラーゼの阻害、サイクリックアデノシンモノホスファート(cAMP)レベルの低下、およびサブスタンスPやグルタミン酸などの神経伝達物質の放出の減少をもたらします。 これらの作用は、メテンケファリンの鎮痛作用と免疫調節作用に貢献しています .

類似の化合物との比較

メテンケファリンは、ロイシンエンケファリン、βエンドルフィン、ダイノルフィンなどの他の内因性オピオイドペプチドに似ています。メテンケファリンは、そのアミノ酸配列と受容体の選択性においてユニークです。ロイシンエンケファリンは5番目の位置にロイシン残基を持っていますが、メテンケファリンはメチオニン残基を持っています。 この構造の違いは、オピオイド受容体に対する結合親和性と選択性に影響を与えます .

類似の化合物

ロイシンエンケファリン: 5番目の位置にロイシン残基を持つ、エンケファリンの別の形態。

βエンドルフィン: より幅広い効果を持つ、より長い内因性オピオイドペプチド。

ダイノルフィン: カッパオピオイド受容体に対する高い親和性を持つ、内因性オピオイドペプチド.

生化学分析

Biochemical Properties

MET-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) .

MET-enkephalin interacts with δ-opioid receptors and, to a lesser extent, μ-opioid receptors. These interactions result in opioid effects such as analgesia and antidepressant-like effects . MET-enkephalin also interacts with the opioid growth factor receptor (OGFr), which is involved in cell proliferation and tissue organization .

Cellular Effects

MET-enkephalin influences various types of cells and cellular processes. It acts as a neurotransmitter and neuromodulator throughout the nervous system and various end-organ targets . MET-enkephalin has been shown to play a role in cell proliferation and tissue organization during development. It upregulates p16 and p21 cyclin-dependent kinases, which stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .

Molecular Mechanism

The mechanism of action of MET-enkephalin involves binding to δ-opioid receptors and μ-opioid receptors. Upon binding, MET-enkephalin activates these receptors, leading to analgesic effects and inhibition of neuropathic pain . MET-enkephalin also binds to the opioid growth factor receptor (OGFr), enhancing tissue growth and regeneration . The binding interactions with these receptors result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MET-enkephalin change over time. MET-enkephalin has a very short half-life, typically less than 2 minutes . Plasma enkephalin levels significantly increase at 4 and 8 weeks, with blood levels reaching approximately 55 pg/ml compared to baseline values of 8 pg/ml . No adverse effects on blood chemistry have been noted, confirming the safety and lack of toxicity of MET-enkephalin .

Dosage Effects in Animal Models

The effects of MET-enkephalin vary with different dosages in animal models. In a study on acetaminophen-induced liver lesions in male CBA mice, MET-enkephalin exhibited strong hepatoprotective effects at a dose of 7.5 mg/kg . This dose corresponds to the protective dose reported for several different animal disease models. The effects of MET-enkephalin on the liver are mediated via δ and ζ opioid receptors .

Metabolic Pathways

MET-enkephalin is involved in several metabolic pathways. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) . MET-enkephalin is metabolized by a variety of enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), carboxypeptidase A6 (CPA6), and angiotensin-converting enzyme (ACE) .

Transport and Distribution

MET-enkephalin is transported and distributed within cells and tissues. It is found mainly in the adrenal medulla and throughout the central nervous system, including the striatum, cerebral cortex, olfactory tubercle, hippocampus, septum, thalamus, and periaqueductal gray . MET-enkephalin is also present in the periphery, notably in some primary afferent fibers that innervate the pelvic viscera .

Subcellular Localization

The subcellular localization of MET-enkephalin has been demonstrated in the dense-core granules of Merkel cells in mice . The electron-microscopic immunogold method showed that gold particles were associated with the dense-core granules of the Merkel cells . This localization suggests that MET-enkephalin plays a role in the function of these cells.

準備方法

合成経路と反応条件

メテンケファリンは、固相ペプチド合成(SPPS)によって合成できます。これは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を逐次的に付加するプロセスです。プロセスには、次の手順が含まれます。

最初のアミノ酸の付加: 最初のアミノ酸は、通常チロシンであり、樹脂に付加されます。

脱保護とカップリング: アミノ酸の保護基が除去され、次のアミノ酸(グリシン)が、ジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬を使用して、成長中の鎖にカップリングされます。

繰り返し: ステップ2は、後のアミノ酸(グリシン、フェニルアラニン、およびメチオニン)ごとに繰り返されます。

工業生産方法

メテンケファリンの工業生産には、大規模なSPPSが関与し、これは効率と収率を高めるために自動化されています。プロセスは、実験室合成に似ていますが、より大量の試薬と溶媒に対応するためにスケールアップされています。 最終生成物は、分取HPLCを使用して精製され、質量分析法と核磁気共鳴(NMR)分光法を使用して特性評価されます .

化学反応の分析

反応の種類

メテンケファリンは、さまざまな化学反応を起こします。これには、以下が含まれます。

酸化: メテンケファリンのメチオニン残基は、過酸化水素またはギ酸などの酸化剤を使用して、メチオニンスルホキシドまたはメチオニンスルホンに酸化される可能性があります。

還元: メテンケファリンのジスルフィド結合は、ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤を使用して、遊離チオールに還元できます。

一般的な試薬と条件

酸化: 過酸化水素、ギ酸、その他の酸化剤。

還元: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)、その他の還元剤。

形成される主要な生成物

酸化: メチオニンスルホキシド、メチオニンスルホン。

還元: ジスルフィド結合からの遊離チオール。

科学研究の応用

メテンケファリンは、ペプチド合成、フォールディング、相互作用の研究のためのモデルペプチドとして使用されます。メテンケファリンは、疼痛の調節、免疫応答、細胞増殖における役割について調査されています。メテンケファリンは、疼痛管理、多発性硬化症、癌に対する潜在的な治療薬として検討されています。

類似化合物との比較

Metenkefalin is similar to other endogenous opioid peptides, such as leucine enkephalin, beta-endorphin, and dynorphin. it is unique in its amino acid sequence and receptor selectivity. While leucine enkephalin has a leucine residue at the fifth position, metenkefalin has a methionine residue. This difference in structure affects their binding affinity and selectivity for opioid receptors .

Similar Compounds

Leucine enkephalin: Another form of enkephalin with a leucine residue at the fifth position.

Beta-endorphin: A longer endogenous opioid peptide with a broader range of effects.

Dynorphin: An endogenous opioid peptide with a high affinity for kappa opioid receptors.

特性

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBQHOOROIVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974125 | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58569-55-4 | |

| Record name | 58569-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。